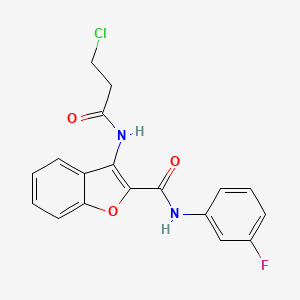

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as CF33, is a small molecule that has been studied for its potential anti-cancer properties. In

Scientific Research Applications

Synthesis and Biological Evaluation

Research by Lavanya et al. (2017) indicates that derivatives of benzofuran carboxamide, including 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The compounds were characterized using techniques such as NMR, IR, Mass, and X-ray crystallographic methods, suggesting their potential as new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Applications

Saito et al. (1999) investigated synthetic benzamide derivatives, including benzofuran carboxamides, for their ability to inhibit histone deacetylase (HDA), an enzyme associated with tumor growth. The study found that these compounds, including benzofuran carboxamide derivatives, can inhibit human HDA and cause hyperacetylation of nuclear histones in various tumor cell lines. This suggests the potential use of these compounds in antitumor strategies (Saito et al., 1999).

Antimicrobial and Antibiofilm Properties

Limban et al. (2011) explored the antipathogenic activity of new thiourea derivatives, including those containing benzofuran carboxamide. These compounds demonstrated significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly known for their biofilm-forming ability. This indicates the potential of benzofuran carboxamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antifungal Potential

Abedinifar et al. (2020) synthesized novel benzofuran-1,2,3-triazole hybrids and investigated their antifungal potential against various fungi. These studies demonstrate the potential of benzofuran carboxamide derivatives as fungicidal preservatives, particularly effective against brown-rot fungi (Abedinifar et al., 2020).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

Xie et al. (2014) reported the synthesis of benzofuran-2-carboxamides using a microwave-assisted approach. These compounds were assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities of interest. This highlights the potential therapeutic applications of benzofuran carboxamide derivatives in treating inflammation, pain, and fever (Xie et al., 2014).

properties

IUPAC Name |

3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLPPGMDVPBRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)

![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)